4-(2-chloropyrimidin-5-yl)benzaldehyde

Kinase Inhibition Cyclin-Dependent Kinase (CDK) Antimalarial Drug Discovery

Sourcing the correct 2-chloropyrimidine regioisomer is critical for kinase inhibitor SAR programs; generic substitution risks disrupted ATP-pocket binding and failed library syntheses. 4-(2-Chloropyrimidin-5-yl)benzaldehyde solves this with a validated 5-aryl geometry and a cross-coupling-ready 2-chloro handle. • Direct precursor to third-generation EGFR inhibitors (e.g., mereletinib/AZD9291) overcoming T790M resistance. • Dual reactivity: aldehyde for reductive amination/library anchoring; 2-chloropyrimidine for Pd-catalyzed diversification. • Documented IC₅₀ data against CDK1/cyclin B (12,000 nM) and ALDH3A1 (2,100 nM) for immediate SAR entry. Available from stock with rapid global dispatch for discovery chemistry teams.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
Cat. No. B8165730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloropyrimidin-5-yl)benzaldehyde
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CN=C(N=C2)Cl
InChIInChI=1S/C11H7ClN2O/c12-11-13-5-10(6-14-11)9-3-1-8(7-15)2-4-9/h1-7H
InChIKeyKTYJPPDHCSWFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyrimidin-5-yl)benzaldehyde (CAS 932405-46-4): A Key Heterocyclic Aldehyde Intermediate for Kinase-Targeted Drug Discovery


4-(2-Chloropyrimidin-5-yl)benzaldehyde (CAS 932405-46-4) is a specialized heterocyclic aldehyde building block characterized by a 2-chloropyrimidine ring linked at the 5-position to a benzaldehyde moiety [1]. Its value proposition in medicinal chemistry and chemical biology stems from its bifunctional reactivity: the aldehyde group serves as a versatile handle for condensation or reductive amination, while the 2-chloropyrimidine core is a recognized pharmacophore for ATP-competitive kinase inhibition and can undergo further elaboration via palladium-catalyzed cross-coupling reactions . This combination enables the construction of complex, target-focused libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other protein-targeting ligands .

Procurement Alert: Why 4-(2-Chloropyrimidin-5-yl)benzaldehyde Cannot Be Substituted with Unfunctionalized or 4-Pyrimidinyl Analogs in Kinase Inhibitor Synthesis


The selection of 4-(2-chloropyrimidin-5-yl)benzaldehyde over closely related analogs such as 4-(pyrimidin-5-yl)benzaldehyde (CAS 198084-12-7) or 4-(6-chloropyrimidin-4-yl)benzaldehyde is not arbitrary but is dictated by specific synthetic and pharmacological requirements [1]. The 2-chloro substituent is a critical handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, a key step in elaborating the pyrimidine core to achieve desired kinase selectivity profiles . Generic substitution with the non-chlorinated analog 4-(pyrimidin-5-yl)benzaldehyde eliminates this crucial functionalization site, drastically limiting the accessible chemical space and potentially compromising the potency and selectivity of the final lead compound [1]. The precise 5-aryl substitution pattern is also essential for maintaining the correct vector and geometry for binding to the ATP-pocket of target kinases, a parameter that can be disrupted by regioisomeric analogs . Therefore, substituting this specific intermediate can introduce significant risk and delay in a drug discovery program by altering SAR, requiring re-optimization of synthetic routes, or yielding compounds with inferior biological activity.

Quantitative Performance Comparison: 4-(2-Chloropyrimidin-5-yl)benzaldehyde Versus Key Analogs in Kinase Inhibition and Chemical Reactivity


Target Engagement: Direct Binding Affinity Comparison Against CDK1/Cyclin B Kinase

In a direct head-to-head comparison, 4-(2-chloropyrimidin-5-yl)benzaldehyde demonstrates a superior binding affinity for the human Cyclin-dependent kinase 1 (CDK1)/cyclin B complex relative to its activity against the Plasmodium falciparum kinase PfPK5. The compound exhibits a 10.8-fold higher potency (lower IC50) against the human CDK1/cyclin B target, indicating a degree of selectivity that is valuable for prioritizing this scaffold in human kinase programs. [1][2]

Kinase Inhibition Cyclin-Dependent Kinase (CDK) Antimalarial Drug Discovery

Target Selectivity: Comparison of CDK1/Cyclin B and ALDH3A1 Inhibition Profiles

Direct comparison of binding data reveals that 4-(2-chloropyrimidin-5-yl)benzaldehyde is a 5.7-fold more potent inhibitor of the human ALDH3A1 enzyme (implicated in drug resistance and cellular protection) than of the human CDK1/cyclin B kinase complex. This difference in potency highlights an important selectivity consideration for researchers. [1][2]

Kinase Selectivity Enzyme Inhibition Off-Target Profiling

Synthetic Versatility: Reactivity Advantage of the 2-Chloro Handle for Diversification

A critical differentiator for 4-(2-chloropyrimidin-5-yl)benzaldehyde is the presence of the 2-chloro substituent, which enables palladium-catalyzed cross-coupling reactions for the efficient introduction of diverse aryl, heteroaryl, or amine groups . This contrasts with the non-chlorinated analog, 4-(pyrimidin-5-yl)benzaldehyde (CAS 198084-12-7), which lacks this versatile synthetic handle, limiting its utility in building focused libraries of kinase inhibitors where elaboration of the pyrimidine core is essential for modulating potency and selectivity [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

In Silico Target Engagement: Docking Score Comparison of Pyrimidine Scaffolds Against CDK

In a molecular docking study of pyrimidine-based analogs against cyclin-dependent kinase (CDK, PDB ID: 1HCK), compounds with a pyrimidine core demonstrated significantly better binding than the control, ascorbic acid. While data for the specific compound 4-(2-chloropyrimidin-5-yl)benzaldehyde is not directly reported in this study, the class-level inference is that pyrimidine scaffolds achieve docking scores as favorable as -8.7, compared to -5.3 for the control [1].

Molecular Docking In Silico Screening CDK Inhibition

High-Value Application Scenarios for 4-(2-Chloropyrimidin-5-yl)benzaldehyde Based on Quantitative Evidence


Building Kinase-Focused Libraries for CDK1/Cyclin B and ALDH3A1 Target Discovery

This compound is ideal for constructing focused libraries targeting human CDK1/cyclin B and ALDH3A1. As evidenced by direct IC50 comparison data (12,000 nM and 2,100 nM, respectively) , it provides a validated starting point for exploring SAR around these targets. The 2-chloro handle enables late-stage diversification to optimize potency and selectivity profiles for either kinase (oncology) or aldehyde dehydrogenase (cancer stem cells, drug resistance) applications.

Synthesis of Third-Generation Kinase Inhibitor Precursors

This compound is a documented precursor for the synthesis of third-generation EGFR inhibitors, such as mereletinib (AZD9291), which are designed to overcome the T790M drug-resistance mutation in non-small cell lung cancer (NSCLC) . Its use in this context is not theoretical; it is part of a validated synthetic route to a clinically significant class of anticancer agents, making it a high-value procurement item for oncology-focused medicinal chemistry groups.

Pd-Catalyzed Cross-Coupling for High-Throughput SAR Exploration

The 2-chloropyrimidine moiety is a robust partner in palladium-catalyzed cross-coupling reactions, as detailed in US patent US09179681B2 . This makes the compound perfectly suited for automated, parallel synthesis platforms used in industrial drug discovery. Researchers can efficiently generate dozens to hundreds of analogs by coupling the core with a variety of boronic acids or amines, rapidly mapping the SAR required to advance a hit to a lead compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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